molecular formula C12H17NO5S B12288427 2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12288427
M. Wt: 287.33 g/mol
InChI Key: XCNVFDDRUPMRPU-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with a unique structure that includes an aminophenyl group, a thioether linkage, and a hydroxymethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps. One common method starts with the preparation of the aminophenyl thioether intermediate, which is then reacted with a hydroxymethyl oxane derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The thioether linkage and hydroxymethyl group also play roles in its biological activity by affecting its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminophenyl)thio]-N-(2,5-dimethoxyphenyl)acetamide
  • (2S,3R,4R,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNVFDDRUPMRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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